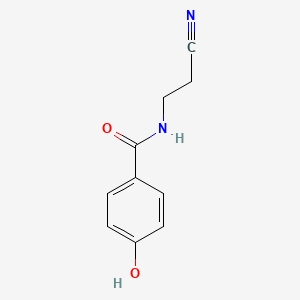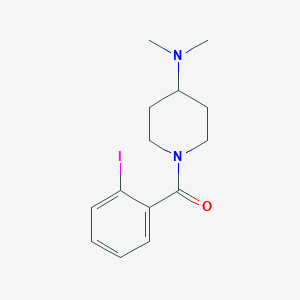
(4-(Dimethylamino)piperidin-1-yl)(2-iodophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Dimethylamino)piperidin-1-yl)(2-iodophenyl)methanone is a research compound with the molecular formula C14H19IN2O and a molecular weight of 358.22 g/mol. It is primarily used in scientific research and is not intended for human or veterinary use.
Preparation Methods
The synthesis of (4-(Dimethylamino)piperidin-1-yl)(2-iodophenyl)methanone involves the reaction of 4-(dimethylamino)piperidine with 2-iodobenzoyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(4-(Dimethylamino)piperidin-1-yl)(2-iodophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The iodine atom in the compound can be substituted with other groups using reagents like organolithium or Grignard reagents. This can lead to the formation of various substituted derivatives.
Scientific Research Applications
(4-(Dimethylamino)piperidin-1-yl)(2-iodophenyl)methanone is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound can be used in studies involving cell signaling and receptor binding due to its structural features.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-(Dimethylamino)piperidin-1-yl)(2-iodophenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
(4-(Dimethylamino)piperidin-1-yl)(2-iodophenyl)methanone can be compared to other similar compounds, such as:
(4-(Dimethylamino)piperidin-1-yl)(2-bromophenyl)methanone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
(4-(Dimethylamino)piperidin-1-yl)(2-chlorophenyl)methanone:
(4-(Dimethylamino)piperidin-1-yl)(2-fluorophenyl)methanone: The fluorine atom provides unique characteristics, such as increased stability and different biological activity.
Properties
IUPAC Name |
[4-(dimethylamino)piperidin-1-yl]-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IN2O/c1-16(2)11-7-9-17(10-8-11)14(18)12-5-3-4-6-13(12)15/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWFVWHGCMXWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

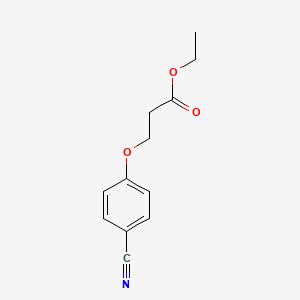

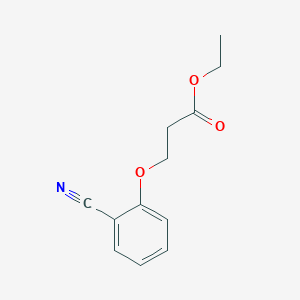



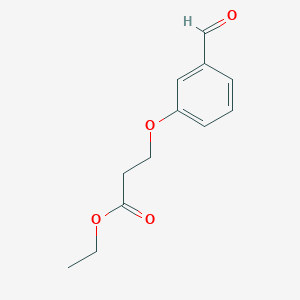

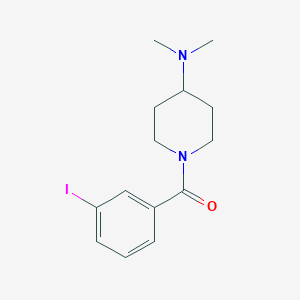
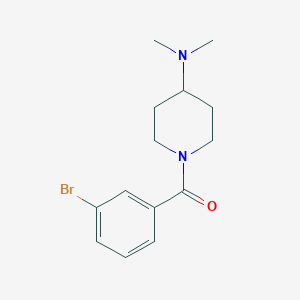
![3-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B7867941.png)

